molecular formula C20H20FN3O3S B3003457 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-98-1

4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B3003457
CAS RN: 537678-98-1
M. Wt: 401.46
InChI Key: WZRWLQWNBZLEMU-UHFFFAOYSA-N
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Description

The compound "4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of tetrahydropyrimidine, which is a class of compounds known for their wide spectrum of biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, β-keto esters, and urea or thiourea. For instance, methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using a classic Biginelli reaction under mild, solvent-free conditions . Similarly, other derivatives have been synthesized through reactions involving amines, isothiocyanates, and diketones . These methods could potentially be adapted for the synthesis of the compound by substituting appropriate starting materials.

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is often characterized by X-ray crystallography. The crystal structures of these compounds can vary, with some crystallizing in monoclinic space groups and others in triclinic systems . The conformation of the pyrimidine ring can be a distorted boat, and the crystal packing is typically stabilized by hydrogen bonding interactions such as N-H...O, C-H...O, and N-H...S . These structural analyses provide a foundation for predicting the molecular structure of the compound of interest.

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions. For example, the interaction of 3-amino-3-thioxopropanamides with anilinomethylene derivatives of dicarbonyl compounds can lead to the formation of pyrimidine-5-carboxamide derivatives, which can then be alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives . These reactions highlight the reactivity of the thioxo group and the potential for further functionalization of the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives can be analyzed using techniques such as differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These analyses provide information on the thermal stability and phase transitions of the compounds. The solvatomorphism observed in some derivatives indicates that the compound of interest may also form different solvated structures under varying crystallization conditions .

Mechanism of Action

The mechanism of action of a compound depends on how it interacts with biological systems. Without specific studies on this compound, it’s impossible to say for sure what its mechanism of action would be .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, its physical and chemical properties, and its potential uses. This could include studies of its reactivity, its potential biological activity, and its potential applications .

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-10-14(26-2)8-9-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWLQWNBZLEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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